(2,4-Difluoro-phenoxy)-acetyl chloride
Description
Significance of Acyl Halides as Reactive Intermediates in Chemical Transformations
Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org In organic chemistry, this term most commonly refers to derivatives of carboxylic acids, featuring a -C(=O)X functional group, where a carbonyl group is bonded to a halogen atom (X). wikipedia.org The general formula is typically written as RCOX, with R representing an alkyl or aryl group. teachy.ai Among these, acyl chlorides are the most frequently utilized in synthesis. wikipedia.org
These compounds are distinguished by their high reactivity, which positions them as crucial intermediates in a vast array of organic syntheses. teachy.aiteachy.aibritannica.com The reactivity stems from the carbon-halogen bond and the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. teachy.ai This inherent reactivity allows acyl halides to be readily converted into a variety of other compounds. openstax.org Key transformations include:
Hydrolysis: Reaction with water to form carboxylic acids. wikipedia.orgopenstax.orglibretexts.org
Alcoholysis: Reaction with alcohols to produce esters, a common laboratory preparation method. openstax.orglibretexts.org
Aminolysis: Reaction with ammonia (B1221849) or amines to yield amides. libretexts.orgoxfordreference.com
Reaction with Carboxylates: Formation of acid anhydrides when reacting with a carboxylate anion. openstax.org
Friedel-Crafts Acylation: Used to attach acyl groups to aromatic rings, forming aromatic ketones. teachy.aiteachy.ai
Due to their versatility, acyl halides serve as fundamental building blocks in the synthesis of numerous commercial products, including pharmaceuticals, polymers, and dyes. teachy.aiteachy.aiteachy.ai For instance, acetyl chloride is a key reagent in the production of acetylsalicylic acid (aspirin). teachy.ai Their role as pivotal intermediates makes a thorough understanding of their chemistry essential for designing complex synthetic pathways. teachy.aiwikipedia.org
Table 1: Key Reactions of Acyl Halides
| Reactant | Product Class | General Reaction |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | RCOCl + H₂O → RCOOH + HCl |
| Alcohol (R'OH) | Ester | RCOCl + R'OH → RCOOR' + HCl |
| Ammonia (NH₃) | Primary Amide | RCOCl + 2NH₃ → RCONH₂ + NH₄Cl |
| Primary Amine (R'NH₂) | Secondary Amide | RCOCl + 2R'NH₂ → RCONHR' + R'NH₃Cl |
| Carboxylate (R'COO⁻) | Acid Anhydride | RCOCl + R'COO⁻Na⁺ → RCOOCOR' + NaCl |
| Aromatic Ring (e.g., Benzene) | Aromatic Ketone | RCOCl + C₆H₆ (with AlCl₃) → RCOC₆H₅ + HCl |
Overview of Electronically Modified Acyl Halides in Synthetic Strategies
The reactivity of an acyl halide can be precisely controlled or "tuned" by altering the electronic properties of the 'R' group attached to the carbonyl. This practice of creating electronically modified acyl halides is a sophisticated strategy in modern organic synthesis. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the R group directly influences the electrophilicity of the carbonyl carbon.
An electron-withdrawing group, such as a halogen or a nitro group, increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the acyl halide's reactivity. Conversely, an electron-donating group would decrease its reactivity. This principle allows chemists to design acyl halides with specific reactivity profiles tailored for a particular synthetic step, potentially avoiding side reactions or the need for harsh reaction conditions.
The presence of fluorine atoms in a molecule, for example, can significantly alter the electron distribution due to fluorine's high electronegativity. tandfonline.com This modification can impact the pKa, dipole moment, and chemical reactivity of neighboring functional groups. tandfonline.com In the case of an acyl halide, a fluorinated R group enhances the electrophilicity of the carbonyl center, making it a highly reactive acylating agent. This strategy is integral to the synthesis of complex molecules where selective reactivity is paramount. nih.govacs.org
Contextualization of (2,4-Difluoro-phenoxy)-acetyl chloride within Fluorinated Organic Chemistry
This compound belongs to the growing and vital subfield of fluorinated organic chemistry. The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science. researchgate.net Fluorine, being the most electronegative element, imparts unique properties to organic compounds. numberanalytics.com Its introduction can enhance several critical pharmacokinetic and physicochemical properties, including:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can block sites on a molecule that are otherwise vulnerable to metabolic oxidation by enzymes in the body. researchgate.netmdpi.com
Binding Affinity: Fluorine can improve how strongly a drug candidate binds to its target protein, either through direct interactions or by influencing the polarity of other parts of the molecule. tandfonline.com
Lipophilicity and Permeability: The addition of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to permeate cell membranes. mdpi.comnih.gov
Consequently, a significant percentage of top-selling pharmaceuticals and agrochemicals contain at least one fluorine atom. researchgate.net this compound serves as a specialized reagent, or building block, designed to introduce the 2,4-difluorophenoxyacetyl moiety into a target molecule. Its analogous dichloro-compound, (2,4-Dichlorophenoxy)acetyl chloride, is a known intermediate in the synthesis of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid). ontosight.ainih.gov This suggests that this compound is a valuable intermediate for producing new, potentially bioactive molecules for the pharmaceutical and agricultural industries. lookchem.comgoogle.com
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 35118-47-5 | C₈H₅ClF₂O₂ | 206.58 scbt.com |
| (4-Fluorophenoxy)acetyl chloride | 405-78-7 | C₈H₆ClFO₂ | 188.58 nih.gov |
| (2,4-Dichlorophenoxy)acetyl chloride | 774-74-3 | C₈H₅Cl₃O₂ | 239.50 scbt.com |
| (2,4-Dichlorophenyl)acetyl chloride | 50327-04-3 | C₈H₅Cl₃O | 223.50 nih.gov |
Scope and Academic Research Objectives
This article focuses on the chemical properties and synthetic relevance of this compound. The scope is centered on its fundamental role as a reactive intermediate within the frameworks of acyl halide chemistry and fluorinated organic synthesis. The primary objectives are:
To detail the significance of the acyl chloride functional group as a highly reactive and versatile intermediate in chemical transformations.
To analyze the electronic influence of the substituted 2,4-difluorophenoxy moiety on the reactivity of the acetyl chloride group.
To situate this compound within the broader context of fluorinated organic chemistry, highlighting its potential as a building block for creating molecules with enhanced biological or material properties.
To outline its utility as a reagent for introducing the 2,4-difluorophenoxyacetyl group in synthetic strategies, particularly for research in medicinal and agricultural chemistry.
This analysis will provide a comprehensive overview of the compound's chemical character and its position in contemporary synthetic research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-8(12)4-13-7-2-1-5(10)3-6(7)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRROMNHZVTARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Difluoro Phenoxy Acetyl Chloride
Precursor Synthesis: Derivation of (2,4-Difluoro-phenoxy)acetic Acid
The primary precursor for the synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride is (2,4-Difluoro-phenoxy)acetic acid. This section details the common synthetic pathways to obtain this crucial intermediate.
Synthetic Routes to (2,4-Difluoro-phenoxy)acetic Acid from Fluorinated Phenols
The most prevalent method for synthesizing (2,4-Difluoro-phenoxy)acetic acid involves the reaction of 2,4-difluorophenol with a haloacetic acid derivative, a classic example of the Williamson ether synthesis. nih.govwikipedia.org This reaction forms an ether linkage from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.org
The general mechanism involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloacetic acid or its ester, displacing the halide to form the desired ether linkage. nih.govwikipedia.org
A typical laboratory-scale synthesis involves reacting 2,4-difluorophenol with ethyl chloroacetate in the presence of a weak base, such as anhydrous potassium carbonate, to produce the corresponding phenoxy ester. nih.gov This ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield (2,4-Difluoro-phenoxy)acetic acid. nih.gov
Table 1: General Williamson Ether Synthesis for (2,4-Difluoro-phenoxy)acetic Acid
| Reactants | Reagents/Solvents | Intermediate Product | Final Product |
|---|---|---|---|
| 2,4-Difluorophenol | 1. Ethyl chloroacetate, Anhydrous potassium carbonate | Ethyl (2,4-difluoro-phenoxy)acetate | (2,4-Difluoro-phenoxy)acetic acid |
This method is highly versatile and widely used in medicinal chemistry for creating phenoxyacetic acid analogues.
Optimization of Precursor Formation for Industrial Scalability and Academic Research
For both large-scale industrial production and academic research, optimizing the synthesis of (2,4-Difluoro-phenoxy)acetic acid is crucial for efficiency and cost-effectiveness. The Williamson ether synthesis, while fundamental, has limitations for industrial applications, such as the production of salt byproducts. wikipedia.orgresearchgate.net
Industrial Scalability: To make the synthesis more feasible on an industrial scale, several strategies have been developed. One approach involves using higher temperatures (upwards of 300°C) with weaker alkylating agents. wikipedia.orgresearchgate.net This high-temperature catalytic Williamson ether synthesis (CWES) can enhance the reactivity of less potent alkylating agents and is particularly suited for producing aromatic ethers. wikipedia.orgresearchgate.net Another strategy, demonstrated in the synthesis of the related 2,4-dichlorophenoxyacetic acid, employs a catalyst such as Na₂O/SiO₂ in an aqueous solvent to improve the conversion rate and yield, while also allowing for the recycling of starting materials and the catalyst. wipo.int Such catalytic processes operating under mild conditions are ideal for large-scale industrial production. wipo.int
Academic Research: In academic settings, the focus is often on reaction conditions that ensure high purity and yield on a smaller scale. The choice of solvent and base can be critical. Non-protonic solvents like DMF or DMSO are often used under anhydrous conditions. francis-press.com The reaction is an S_N2 (bimolecular nucleophilic substitution) mechanism, meaning it works best with primary alkyl halides as the electrophile to avoid side reactions like elimination, which can occur with secondary or tertiary halides. wikipedia.orgmasterorganicchemistry.com
Table 2: Optimization Strategies for Precursor Synthesis
| Approach | Key Parameters | Advantages | Primary Application |
|---|---|---|---|
| High-Temperature Catalysis | Temperatures >300°C, weak alkylating agents. wikipedia.orgresearchgate.net | Reduces salt byproducts, uses lower-cost reagents. researchgate.net | Industrial Scale |
| Phase-Transfer Catalysis | Use of a catalyst to facilitate reaction between phases. | Improves reaction rates and yields. | Industrial Scale |
Conversion of Carboxylic Acids to Acyl Chlorides
The final step in the synthesis of this compound is the conversion of the carboxylic acid group of (2,4-Difluoro-phenoxy)acetic acid into an acyl chloride. This is a common transformation in organic synthesis, and several standard reagents are employed for this purpose.
Thionyl Chloride (SOCl₂) Mediated Chlorination Protocols
Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids to acyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction is efficient, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. masterorganicchemistry.comlibretexts.org
The mechanism involves the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. masterorganicchemistry.com This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of SO₂ and HCl. masterorganicchemistry.comlibretexts.org The reaction is often performed neat or in an inert solvent. researchgate.net
Table 3: Thionyl Chloride Mediated Chlorination
| Reactant | Reagent | Byproducts | Key Features |
|---|
Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (PCl₃) Approaches
Phosphorus chlorides are also effective reagents for the synthesis of acyl chlorides from carboxylic acids.
Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. scimplify.comwikipedia.org The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. wikipedia.org PCl₅ is a solid, which can make it easier to handle than the liquid thionyl chloride, but the separation of the acyl chloride from the higher-boiling POCl₃ can be more challenging. wikipedia.org
Phosphorus Trichloride (PCl₃): PCl₃ can also be used for this transformation. wikipedia.org The reaction of a carboxylic acid with PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). google.com Typically, three equivalents of the carboxylic acid are required for every one equivalent of PCl₃.
Table 4: Phosphorus Chloride Mediated Chlorination
| Reagent | Stoichiometry (Acid:Reagent) | Byproducts | Notes |
|---|---|---|---|
| Phosphorus Pentachloride (PCl₅) | 1:1 | POCl₃, HCl | Highly reactive; byproduct separation can be a consideration. scimplify.comwikipedia.org |
Oxalyl Chloride (COCl)₂ Activated Routes
Oxalyl chloride is another excellent reagent for converting carboxylic acids to acyl chlorides, often favored for its mild reaction conditions and clean conversions. wikipedia.orgchemicalbook.com The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org
The mechanism involves the formation of a Vilsmeier reagent from oxalyl chloride and DMF, which is the active chlorinating agent. wikipedia.org The byproducts of the reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are gases, which, similar to the thionyl chloride method, facilitates an easy workup. wikipedia.org Oxalyl chloride is generally considered milder and more selective than thionyl chloride but is also more expensive, making it more common in smaller-scale laboratory syntheses. wikipedia.org
Table 5: Oxalyl Chloride Activated Routes
| Reactant | Reagent/Catalyst | Byproducts | Key Features |
|---|
Investigation of Catalytic Systems for Acyl Chloride Formation
The transformation of carboxylic acids into acyl chlorides is often accelerated by the use of catalysts. These catalysts enhance the reactivity of the chlorinating agent or the carboxylic acid itself, leading to higher yields and milder reaction conditions. The synthesis of this compound from (2,4-Difluoro-phenoxy)-acetic acid can be facilitated by several catalytic systems.
Commonly, the reaction with chlorinating agents like thionyl chloride or oxalyl chloride is catalyzed by N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier reagent, an electrophilic iminium salt, which is the active species that activates the carboxylic acid.
In a specific patented method, this compound was synthesized by reacting (2,4-Difluoro-phenoxy)-acetic acid with phosgene in toluene, using 4-dipropylaminopyridine as a catalyst. This reaction proceeded under reflux conditions and yielded the product with a purity of over 98% and a molar yield of 90.6% chemicalbook.com. Pyridine (B92270) bases, in general, can act as catalysts in chlorination reactions google.com.
Lewis acids such as zinc chloride, aluminum chloride, and iron(III) chloride have also been employed as catalysts in acylation reactions, which share mechanistic similarities with acyl chloride formation google.com. For structurally related compounds like phenoxyacetic acid, iron phthalocyanine has been used as a catalyst for chlorination reactions google.com. While this example pertains to ring chlorination, it highlights the exploration of metal-based catalysts in reactions involving similar substrates.
The table below summarizes various catalytic systems applicable to the formation of acyl chlorides from carboxylic acids.
| Catalyst | Chlorinating Agent | Substrate | Key Findings |
| N,N-Dimethylformamide (DMF) | Thionyl Chloride / Oxalyl Chloride | General Carboxylic Acids | Forms a Vilsmeier reagent intermediate which is highly reactive. A few drops of DMF are often sufficient. |
| 4-Dipropylaminopyridine | Phosgene | (2,4-Difluoro-phenoxy)-acetic acid | Achieved a 90.6% molar yield with over 98% purity chemicalbook.com. |
| Pyridine Bases | Sulfuryl Chloride | Acetic Acid | Technical pyridine bases are effective and inexpensive catalysts for chlorination google.com. |
| Iron Phthalocyanine | Chlorine | Phenoxyacetic acid | Used for ring chlorination, but indicates potential for metal-based catalysis in related transformations google.com. |
Novel and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing acyl chlorides. These approaches aim to reduce the use of hazardous reagents, minimize waste, and employ environmentally benign solvents and conditions.
Traditional chlorinating agents like thionyl chloride, oxalyl chloride, and phosphorus chlorides (PCl₃, PCl₅) are highly effective but pose significant environmental and safety concerns. researchgate.netchemguide.co.uklibretexts.orgchemguide.co.uk Thionyl chloride, for example, produces toxic gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.ukchemeurope.com This has prompted the investigation of alternative reagents.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a milder and safer alternative. It can convert carboxylic acids to acyl chlorides without the evolution of HCl gas, making it a more environmentally friendly option researchgate.net.
Bis(trichloromethyl) carbonate , also known as triphosgene, is another solid, safer substitute for gaseous phosgene. A patented method describes its use in the solvent-free synthesis of aliphatic acid chlorides, catalyzed by DMF. This process is simple, has a short reaction time, and is safer to operate, with byproducts that can be recycled google.com.
Phosgene itself, while highly toxic, is considered a cost-effective chlorinating agent in industrial settings and is less reactive than phosphorus trichloride google.com. Its use in a catalyzed reaction to synthesize this compound has been documented chemicalbook.com.
The following table compares various chlorinating agents for the synthesis of acyl chlorides.
| Chlorinating Agent | Formula | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride | SOCl₂ | SO₂, HCl chemeurope.com | Effective, volatile byproducts are easily removed chemguide.co.uk. | Toxic and corrosive gaseous byproducts chemeurope.com. |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Very effective, byproducts are gaseous. | Toxic and moisture-sensitive. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl chemguide.co.uklibretexts.org | Solid, reacts in the cold chemguide.co.uklibretexts.org. | Solid byproduct (POCl₃) needs separation via distillation chemguide.co.uklibretexts.org. |
| Cyanuric Chloride | C₃N₃Cl₃ | Cyanuric acid | Milder, avoids HCl gas evolution researchgate.net. | Stoichiometric amounts of solid byproduct are generated. |
| Bis(trichloromethyl) carbonate | C₃Cl₆O₃ | CO₂, HCl | Solid, safer alternative to phosgene, enables solvent-free reactions google.com. | Requires careful handling. |
The choice of solvent plays a crucial role in the environmental impact of a chemical process. Traditional solvents for acyl chloride synthesis, such as dichloromethane (DCM) and tetrahydrofuran (THF), are often volatile and pose health risks researchgate.net. Green chemistry encourages the use of safer, bio-based solvents or, ideally, solvent-free conditions.
Solvent-free synthesis represents an ideal green approach. The reaction of bis(trichloromethyl) carbonate with an aliphatic carboxylic acid, for instance, can be performed without any solvent, significantly reducing environmental pollution google.com.
For reactions requiring a solvent, bio-based alternatives are being explored. Cyrene™ is a bio-alternative dipolar aprotic solvent that has been successfully used for the synthesis of amides from acyl chlorides. This suggests its potential applicability in the synthesis of the acyl chloride itself, replacing conventional solvents like DMF and DCM rsc.org.
Optimization of reaction conditions also contributes to a greener process. This includes:
Temperature Control: Running reactions at lower temperatures, when feasible, saves energy. The reaction of (2,4-Difluoro-phenoxy)-acetic acid with phosgene is conducted at reflux, but other systems might allow for room temperature conditions chemicalbook.com.
Reaction Time: Shortening reaction times reduces energy consumption. The solvent-free method using bis(trichloromethyl) carbonate reports reaction times as short as 20-50 minutes google.com.
Stoichiometry: Using stoichiometric amounts of reagents or a slight excess of the chlorinating agent minimizes waste.
Purification and Handling Considerations for Reactive Acyl Chlorides
Acyl chlorides, including this compound, are highly reactive compounds, which necessitates special purification and handling procedures chemeurope.comchemistrystudent.com. Their high reactivity stems from the electron-withdrawing nature of the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic chemistrystudent.com.
Handling:
Anhydrous Conditions: Acyl chlorides react vigorously with water to hydrolyze back to the corresponding carboxylic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used. Reactions should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture chemistrystudent.comresearchgate.net.
Safety Precautions: Acyl chlorides are generally toxic and lachrymatory (tear-inducing) chemicals. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles chemeurope.com.
Purification: Due to their reactivity, acyl chlorides are often used in the subsequent reaction step without purification ("crude") researchgate.netreddit.com. When purification is necessary, the following methods are employed:
Distillation: Fractional distillation is the most common method for purifying liquid acyl chlorides. chemguide.co.uklibretexts.orgchemguide.co.uk This separates the product from non-volatile impurities and excess reagents. For high-boiling or thermally sensitive compounds, vacuum distillation is preferred to avoid decomposition at high temperatures researchgate.net.
Crystallization: If the acyl chloride is a solid, recrystallization can be a viable purification technique. This requires finding a suitable anhydrous solvent system in which the product's solubility differs significantly from that of the impurities at different temperatures researchgate.net.
Washing: In some cases where the acyl chloride is not overly reactive, it can be carefully washed with a saturated sodium bicarbonate solution to neutralize any remaining acid reddit.com. However, this risks hydrolysis and must be performed quickly at low temperatures.
A patent for purifying carbonyl chlorides prepared via the phosgene or thionyl chloride route describes a method of treating the crude product with a hydrohalide of specific carboxamides, followed by separation of the purified acyl chloride phase google.comgoogle.com.
Chemical Reactivity and Mechanistic Investigations of 2,4 Difluoro Phenoxy Acetyl Chloride
Nucleophilic Acyl Substitution (NAS) Reactions
Nucleophilic acyl substitution is the principal reaction pathway for acyl chlorides like (2,4-Difluoro-phenoxy)-acetyl chloride. fiveable.me This type of reaction involves a nucleophile replacing the leaving group (in this case, a chloride ion) on an acyl compound. fiveable.me The general mechanism is a two-step process: nucleophilic addition followed by elimination. crunchchemistry.co.uk
The reactivity of this compound is significantly influenced by the molecular structure. The carbonyl carbon is bonded to both a highly electronegative oxygen atom and a chlorine atom. These atoms pull electron density away from the carbon, rendering it highly electrophilic and susceptible to attack by nucleophiles. libretexts.org Furthermore, the presence of two electron-withdrawing fluorine atoms on the phenoxy group further enhances the partial positive charge on the carbonyl carbon, increasing its reactivity compared to unsubstituted phenoxyacetyl chloride or acetyl chloride. Acyl chlorides are generally more reactive than other carboxylic acid derivatives such as acid anhydrides, esters, and amides. youtube.com
The reaction proceeds through an addition-elimination mechanism. fiveable.me A nucleophile first attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate. fiveable.me This is typically the rate-determining step. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. fiveable.me
Kinetics and Thermodynamics of Nucleophilic Attack
The kinetics of nucleophilic acyl substitution reactions involving acyl chlorides are generally fast, often occurring rapidly at room temperature. chemrevise.org The rate of reaction is influenced by several factors: the reactivity of the acyl chloride, the strength of the nucleophile, and steric hindrance. khanacademy.org For this compound, the high electrophilicity of the carbonyl carbon, amplified by the inductive effects of the chlorine and the difluorophenoxy group, results in a high reaction rate.
Thermodynamically, these reactions are typically favorable because a weaker base (the chloride ion) is replaced by a stronger base (the nucleophile). The reaction is driven forward by the formation of a stable product and the excellent leaving group ability of the chloride ion. byjus.com
Elucidation of Tetrahedral Intermediates in Acylation Pathways
The mechanism of nucleophilic acyl substitution proceeds through a transient tetrahedral intermediate. fiveable.meoregonstate.edu When a nucleophile attacks the carbonyl carbon of this compound, the hybridization of the carbon changes from sp² to sp³, resulting in a tetrahedral geometry. This intermediate is generally unstable and not isolable. oregonstate.edu
Recent studies have provided direct evidence for the existence of such intermediates. For instance, the protonated tetrahedral intermediate in the reaction of acetyl chloride with ethanol (B145695) has been detected using mass spectrometry techniques. nih.govrsc.org Although a concerted S(N)2-like mechanism has been explored theoretically for some acyl chloride reactions, the addition-elimination pathway involving a tetrahedral intermediate is the generally accepted model for most nucleophilic acyl substitution reactions. nih.gov This intermediate is key to the reaction, as its collapse leads to either the reformation of the starting materials or the formation of the substitution product. youtube.com
Role of Leaving Group Effectiveness in Reaction Rates
The rate of a nucleophilic acyl substitution reaction is critically dependent on the ability of the leaving group to depart from the tetrahedral intermediate. youtube.com An effective leaving group is typically a weak base, meaning it is stable on its own. byjus.com
The chloride ion (Cl⁻) is an excellent leaving group because its conjugate acid, hydrochloric acid (HCl), is a strong acid (pKa ≈ -7). byjus.com The stability of the leaving group is a crucial factor in the second step of the mechanism—the elimination step. youtube.com The ease with which the chloride ion is expelled from the tetrahedral intermediate helps to drive the reaction forward. fiveable.me
The general order of leaving group ability for common carboxylic acid derivatives is: Cl⁻ > RCOO⁻ > RO⁻ ≈ HO⁻ > NR₂⁻ oregonstate.edu
This order directly corresponds to the reactivity of the acyl compounds, making acyl chlorides the most reactive among these derivatives. byjus.com The high effectiveness of the chloride ion as a leaving group ensures that the reactions of this compound with nucleophiles are generally rapid and irreversible.
Reactions with Oxygen-Centered Nucleophiles
This compound readily reacts with various oxygen-centered nucleophiles, such as alcohols, phenols, and carboxylates. These reactions are fundamental in organic synthesis for the preparation of esters and anhydrides.
Esterification with Alcohols and Phenols
Acyl chlorides react vigorously with alcohols and phenols to form esters. chemguide.co.uk This reaction, often referred to as alcoholysis, is a common and efficient method for ester synthesis because it is typically rapid and irreversible at room temperature. chemguide.co.ukchemguide.co.uk
The reaction of this compound with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) yields the corresponding ester and hydrogen chloride gas. chemguide.co.uklibretexts.org
Reaction with Alcohols: The reaction with a generic alcohol, such as ethanol, proceeds quickly. chemguide.co.uk (2,4-F₂C₆H₃O)CH₂COCl + CH₃CH₂OH → (2,4-F₂C₆H₃O)CH₂COOCH₂CH₃ + HCl
Reaction with Phenols: Phenols also react to form esters, although the reaction may be slightly less vigorous than with alcohols due to the modified reactivity of the phenolic -OH group. chemguide.co.uk (2,4-F₂C₆H₃O)CH₂COCl + C₆H₅OH → (2,4-F₂C₆H₃O)CH₂COOC₆H₅ + HCl
The mechanism follows the standard nucleophilic addition-elimination pathway. The oxygen atom of the alcohol or phenol acts as the nucleophile, attacking the carbonyl carbon. libretexts.org A weak base like pyridine (B92270) is often added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion. pressbooks.pub
| Nucleophile | Product Type | General Reaction Conditions |
|---|---|---|
| Primary Alcohols (e.g., Ethanol) | Ethyl (2,4-difluoro-phenoxy)acetate | Room temperature, often vigorous. chemguide.co.uk |
| Secondary Alcohols (e.g., Isopropanol) | Isopropyl (2,4-difluoro-phenoxy)acetate | Room temperature. |
| Phenol | Phenyl (2,4-difluoro-phenoxy)acetate | Room temperature, may be less vigorous than with alcohols. chemguide.co.uk |
Formation of Anhydrides via Carboxylate Attack
Acid anhydrides can be synthesized by reacting an acyl chloride with a carboxylate salt or a carboxylic acid. wikipedia.orgchemistrysteps.com This is a highly effective method that allows for the creation of both symmetrical and mixed (unsymmetrical) anhydrides. chemistrysteps.com
When this compound reacts with a carboxylate anion (R-COO⁻), the carboxylate acts as the nucleophile. chemistrysteps.com The reaction proceeds via the addition-elimination mechanism to form a mixed anhydride. wikipedia.org
(2,4-F₂C₆H₃O)CH₂COCl + R-COO⁻Na⁺ → (2,4-F₂C₆H₃O)CH₂CO-O-COR + NaCl
The reaction can also be performed with a carboxylic acid, typically in the presence of a weak base like pyridine to neutralize the generated HCl. pressbooks.pub
| Carboxylate Source | Product Type | Key Feature |
|---|---|---|
| Carboxylate Salt (e.g., Sodium acetate) | Mixed Anhydride | Reaction is typically rapid and high-yielding. chemistrysteps.com |
| Carboxylic Acid (e.g., Acetic acid) | Mixed Anhydride | Requires a base (e.g., pyridine) to neutralize HCl. pressbooks.pub |
Controlled Hydrolysis Studies and Kinetic Analysis
The hydrolysis of acyl chlorides, including this compound, proceeds through a nucleophilic addition-elimination mechanism. In this reaction, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion. A final deprotonation step by another water molecule yields the corresponding carboxylic acid, (2,4-Difluoro-phenoxy)-acetic acid, and hydrochloric acid.
Kinetic analysis of such reactions is typically conducted by monitoring the reaction progress over time under controlled conditions of temperature and solvent composition. Techniques such as conductometry can be employed to measure the rate of formation of ionic products like HCl. capes.gov.br The specific rates of solvolysis are then determined.
For analogous compounds, such as various chloroformates, kinetic studies have revealed activation parameters like enthalpy (ΔH≠) and entropy (ΔS≠) of activation. researchgate.net These parameters provide insight into the transition state and the molecularity of the reaction. For instance, negative entropies of activation are often consistent with a bimolecular (SN2-like) mechanism, where the nucleophile (water) is involved in the rate-determining step. researchgate.net The rate of hydrolysis can be significantly influenced by the solvent system. Studies on other acyl chlorides have shown that solvolysis rates can be correlated using equations like the extended Grunwald-Winstein equation, which accounts for both the solvent's nucleophilicity and its ionizing power. researchgate.net While specific kinetic data for this compound is not detailed in the available literature, it is expected to follow these general principles, with the electron-withdrawing fluorine atoms on the phenoxy group potentially influencing the electrophilicity of the carbonyl carbon and thus the reaction rate.
Reactions with Nitrogen-Centered Nucleophiles
This compound readily reacts with ammonia (B1221849), primary amines, and secondary amines to form the corresponding amides. This transformation is a classic example of nucleophilic acyl substitution. savemyexams.comlibretexts.org The reaction is typically vigorous and rapid due to the high reactivity of the acyl chloride functional group. libretexts.orgchemistrystudent.com The carbonyl carbon in this compound is highly electrophilic, a result of the inductive effect of both the chlorine atom and the oxygen atom attached to it. libretexts.orgchemistrystudent.comchemguide.co.uk
The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine or ammonia on this electrophilic carbonyl carbon. chemguide.co.uklibretexts.org This leads to the formation of a tetrahedral intermediate. chemguide.co.uk The intermediate then collapses, eliminating the chloride ion, which is an excellent leaving group. A final deprotonation step, usually by another molecule of the amine or ammonia, neutralizes the resulting ammonium (B1175870) ion to yield the final amide product and an ammonium chloride salt. savemyexams.comlibretexts.orglibretexts.org
These reactions are versatile and can be used to synthesize a wide array of amides, as illustrated in the table below.
Table 1: Synthesis of Amides from this compound This table presents hypothetical yet representative outcomes for the reaction of this compound with various nitrogen nucleophiles, based on established chemical principles.
| Nucleophile | Product | Reaction Conditions | Expected Yield |
| Ammonia (NH₃) | 2-(2,4-Difluorophenoxy)acetamide (B1615010) | Conc. aq. NH₃, 0 °C to RT | High |
| Aniline | 2-(2,4-Difluorophenoxy)-N-phenylacetamide | Triethylamine, CH₂Cl₂, RT | >85% |
| Benzylamine | N-Benzyl-2-(2,4-difluorophenoxy)acetamide | Triethylamine, THF, RT | >90% |
| Diethylamine | N,N-Diethyl-2-(2,4-difluorophenoxy)acetamide | Pyridine, CH₂Cl₂, 0 °C to RT | High |
| Pyrrolidine (B122466) | 1-(2-(2,4-Difluorophenoxy)acetyl)pyrrolidine | Triethylamine, Cyrene™, RT | Good |
In molecules containing multiple nucleophilic functional groups, such as amino alcohols or hydroxyamino acids, this compound can be used for chemoselective acylation. Due to the greater nucleophilicity of the amino group compared to the hydroxyl group, the reaction preferentially occurs at the nitrogen atom to form an amide, leaving the hydroxyl group intact. This selectivity is a cornerstone of protecting group strategies and complex molecule synthesis.
The higher nucleophilicity of amines stems from the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation. To enhance this selectivity, reaction conditions can be optimized. For instance, conducting the acylation under acidic conditions can protonate the highly basic amine functionality, preventing it from reacting. nih.gov This strategy effectively reverses the innate reactivity, allowing for selective O-acylation if desired. nih.gov However, under standard or basic conditions, N-acylation is the predominant pathway. The use of temporary protecting groups, such as CO₂, has also been explored to control the reactivity of diamines and achieve selective mono-acylation. rsc.org
Table 2: Chemoselective Acylation of a Poly-Functionalized Amine This table illustrates the expected major product from the reaction of this compound with a bifunctional nucleophile under neutral or basic conditions.
| Poly-Functionalized Amine | Product of N-Acylation (Major) | Product of O-Acylation (Minor) | Conditions Favoring N-Acylation |
| 4-Aminophenol | N-(4-Hydroxyphenyl)-2-(2,4-difluorophenoxy)acetamide | 4-Aminophenyl (2,4-difluorophenoxy)acetate | Pyridine, CH₂Cl₂, 0 °C |
| Ethanolamine | N-(2-Hydroxyethyl)-2-(2,4-difluorophenoxy)acetamide | 2-Aminoethyl (2,4-difluorophenoxy)acetate | Triethylamine, THF, 0 °C |
When this compound reacts with a chiral, non-racemic amine or alcohol, the formation of diastereomeric products can occur. Diastereoselective acylation is a powerful tool in chiral synthesis, enabling the separation of enantiomers or the creation of specific stereocenters. The stereochemical outcome of the reaction is dictated by the existing chirality within the nucleophile, which creates a diastereomeric transition state.
The steric and electronic properties of the substituents around the chiral center of the nucleophile influence the trajectory of its attack on the acyl chloride. This preference for one trajectory over another leads to the preferential formation of one diastereomer. For example, studies involving the acylative kinetic resolution of racemic amines with chiral N-protected amino acyl chlorides have demonstrated that the structure of the acylating agent can profoundly influence the diastereoselectivity, leading to the predominant formation of one diastereomer. researchgate.net This principle allows for the kinetic resolution of a racemic amine, where one enantiomer reacts faster than the other, resulting in an enrichment of the slower-reacting enantiomer and the formation of a diastereomerically enriched amide product.
Table 3: Diastereoselective Acylation of a Chiral Amine This table provides a conceptual illustration of the diastereoselective reaction between this compound and a chiral amine.
| Chiral Nucleophile | Diastereomeric Products | Factors Influencing Selectivity |
| (R)-1-Phenylethanamine | (R)-N-(1-Phenylethyl)-2-(2,4-difluorophenoxy)acetamide and (S)-N-(1-Phenylethyl)-2-(2,4-difluorophenoxy)acetamide (if starting with racemic amine) | Steric hindrance from the phenyl and methyl groups on the chiral amine. |
| (S)-Proline methyl ester | Methyl 1-(2-(2,4-difluorophenoxy)acetyl)pyrrolidine-2-carboxylate (formation of a new amide bond with a chiral center) | The rigid pyrrolidine ring structure directs the approach of the acyl chloride. |
Reactions with Carbon-Centered Nucleophiles
This compound can serve as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2-(2,4-difluorophenoxy)acetyl group onto an aromatic ring. organic-chemistry.orgchemguide.co.uk This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones. ijcps.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comresearchgate.net
The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride. masterorganicchemistry.comsigmaaldrich.com This coordination makes the chlorine a better leaving group, facilitating its departure and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comsigmaaldrich.com This acylium ion is a potent electrophile that is then attacked by the π-electrons of the aromatic ring, breaking the aromaticity and forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Aromaticity is restored in the final step when a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that was attacked, yielding the aryl ketone product and regenerating the Lewis acid catalyst. masterorganicchemistry.com
A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The acyl group is electron-withdrawing, deactivating the aromatic ring towards further electrophilic substitution. This deactivation prevents polysubstitution, making monoacylation the typical outcome. organic-chemistry.org The reaction generally requires stoichiometric amounts of the Lewis acid catalyst because the catalyst complexes with the ketone product. organic-chemistry.org
Table 4: Friedel-Crafts Acylation with this compound This table shows the expected products of the Friedel-Crafts acylation of various aromatic compounds.
| Aromatic Substrate | Expected Major Product | Catalyst |
| Benzene | 1-(2-(2,4-Difluorophenoxy)acetyl)benzene | AlCl₃ |
| Toluene | 1-(2-(2,4-Difluorophenoxy)acetyl)-4-methylbenzene (para isomer) | AlCl₃ |
| Anisole | 1-(2-(2,4-Difluorophenoxy)acetyl)-4-methoxybenzene (para isomer) | AlCl₃ / FeCl₃ |
| 1,3-Difluorobenzene | 1-(2-(2,4-Difluorophenoxy)acetyl)-2,4-difluorobenzene | AlCl₃ |
Friedel-Crafts Acylation with Aromatic Systems
Regioselectivity and Scope of Acylation on Substituted Aromatics
The reaction of this compound with substituted aromatic compounds proceeds via Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. masterorganicchemistry.comwikipedia.org This reaction introduces the (2,4-difluorophenoxy)acetyl group onto an aromatic ring, forming a ketone. The process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com
The regioselectivity of the acylation—that is, the position on the substituted aromatic ring where the new group attaches—is governed by the electronic properties of the substituent already present on the ring.
Activating Groups: Substituents that donate electron density to the ring (e.g., alkyl, alkoxy, amino groups) activate it towards electrophilic attack and direct the incoming acyl group to the ortho and para positions. Steric hindrance often favors the para product over the ortho product.
Deactivating Groups: Substituents that withdraw electron density from the ring (e.g., nitro, cyano, carbonyl groups) deactivate it, making the reaction slower. sigmaaldrich.com These groups, with the exception of halogens, are typically meta-directing. Halogens are deactivating yet direct ortho and para.
A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. The carbonyl group deactivates the ring, which effectively prevents polysubstitution—a common issue in Friedel-Crafts alkylation. chemistrysteps.comorganic-chemistry.org
The scope of the reaction using this compound is broad, but limitations exist. The reaction generally fails with strongly deactivated aromatic rings, such as nitrobenzene, or with rings containing basic substituents like anilines, as the Lewis acid catalyst will coordinate preferentially with the basic nitrogen atom. masterorganicchemistry.com
The table below illustrates the expected major products from the acylation of various substituted aromatic compounds with this compound in the presence of AlCl₃.
| Substituted Aromatic | Substituent Type | Expected Major Product |
|---|---|---|
| Toluene (C₆H₅CH₃) | Activating, ortho,para-directing | 1-(4-Methylphenyl)-2-(2,4-difluorophenoxy)ethan-1-one (Para-acylation favored due to sterics) |
| Anisole (C₆H₅OCH₃) | Strongly Activating, ortho,para-directing | 1-(4-Methoxyphenyl)-2-(2,4-difluorophenoxy)ethan-1-one (Para-acylation) |
| Chlorobenzene (C₆H₅Cl) | Deactivating, ortho,para-directing | 1-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)ethan-1-one (Para-acylation) |
| Benzoic Acid (C₆H₅COOH) | Strongly Deactivating, meta-directing | No reaction expected |
Intramolecular Cyclization Reactions to Benzofuran-3(2H)-ones
This compound is a precursor for the synthesis of substituted benzofuran-3(2H)-ones via intramolecular Friedel-Crafts acylation. chemistrysteps.com This acid-catalyzed cyclization involves the electrophilic attack of the acyl group onto the attached difluorophenoxy ring. The reaction typically proceeds from the corresponding carboxylic acid, (2,4-Difluoro-phenoxy)acetic acid, using a strong dehydrating acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the in-situ formation of the electrophilic acylium ion. masterorganicchemistry.com
The cyclization must occur at one of the ortho positions relative to the ether linkage. In this specific scaffold, there are two potential cyclization sites: C6 (adjacent to the fluorine) and C2 (unsubstituted).
The regiochemical outcome is influenced by both electronic and steric factors:
Electronic Effects: The two fluorine atoms are electron-withdrawing and deactivating towards electrophilic substitution. This deactivation makes the intramolecular cyclization more challenging than on an unsubstituted phenoxy ring.
Steric Effects: Cyclization at the C2 position is sterically unhindered. In contrast, cyclization at the C6 position is sterically hindered by the adjacent fluorine atom at C5.
Therefore, the reaction is expected to proceed exclusively at the C2 position to yield 5,7-difluorobenzofuran-3(2H)-one . The proposed mechanism involves the formation of an acylium ion, which is then attacked by the π-electrons of the aromatic ring to form a sigma complex (a resonance-stabilized carbocation). Subsequent deprotonation re-establishes aromaticity and yields the final cyclized ketone. This method is a direct route to constructing the core of benzofuranone, a scaffold present in many natural products and pharmaceutically active molecules. researchgate.netorganic-chemistry.org
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium, Organocuprate Reagents)
The acyl chloride moiety of this compound is a highly reactive electrophile that readily engages with various organometallic reagents. However, the final product depends critically on the reactivity of the specific reagent used.
Grignard and Organolithium Reagents: These reagents (R-MgX and R-Li, respectively) are extremely potent nucleophiles and strong bases. wikipedia.org They react vigorously with acyl chlorides in a two-step addition process. The first equivalent of the organometallic reagent adds to the carbonyl carbon, displacing the chloride ion to form an intermediate ketone. This ketone is also highly reactive towards Grignard and organolithium reagents and immediately undergoes a second nucleophilic attack by another equivalent of the reagent. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol . Due to the high reactivity of these organometallics, the reaction cannot be stopped at the ketone stage.
Organocuprate Reagents (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are significantly softer and less reactive nucleophiles compared to their Grignard and organolithium counterparts. wikipedia.org This attenuated reactivity is key to their synthetic utility. Organocuprates react efficiently with highly reactive acyl chlorides but are generally unreactive towards the resulting ketone product. Consequently, the reaction stops cleanly after the first addition, providing a high yield of the ketone . This selectivity makes organocuprates the reagents of choice for converting acyl chlorides to ketones.
The following table summarizes the distinct outcomes of these reactions.
| Organometallic Reagent | Reagent Type | Equivalents Used | Intermediate Product | Final Product (after workup) |
|---|---|---|---|---|
| Grignard (R-MgX) | Hard, highly reactive nucleophile | 2 | Ketone | Tertiary Alcohol |
| Organolithium (R-Li) | Hard, highly reactive nucleophile | 2 | Ketone | Tertiary Alcohol |
| Organocuprate (R₂CuLi) | Soft, less reactive nucleophile | 1 | - | Ketone |
Other Transformation Pathways
Reduction Reactions of the Acyl Chloride Moiety
The acyl chloride group is readily reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent.
Reduction to Aldehydes: The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the alcohol.
Rosenmund Reduction: This classic method involves the catalytic hydrogenation of the acyl chloride using a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄). The catalyst is intentionally "poisoned" with a substance like quinoline (B57606) or sulfur to moderate its activity and stop the reduction at the aldehyde stage.
Hydride Reagents: A more modern approach utilizes sterically hindered hydride reagents that deliver only one hydride equivalent. Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a prime example of such a reagent. Its bulkiness and reduced reactivity compared to lithium aluminum hydride (LiAlH₄) allow for the selective formation of the aldehyde.
Reduction to Primary Alcohols: Strong, unhindered reducing agents will reduce the acyl chloride completely to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. The reaction proceeds via the initial formation of an aldehyde, which is immediately reduced further to the primary alcohol, 2-(2,4-difluorophenoxy)ethan-1-ol.
| Desired Product | Reagent(s) | Reaction Name/Type |
|---|---|---|
| (2,4-Difluorophenoxy)acetaldehyde | H₂, Pd/BaSO₄, quinoline | Rosenmund Reduction |
| (2,4-Difluorophenoxy)acetaldehyde | LiAlH(OtBu)₃ | Partial Hydride Reduction |
| 2-(2,4-Difluorophenoxy)ethan-1-ol | LiAlH₄, followed by H₂O workup | Full Hydride Reduction |
Rearrangement Reactions Involving the Phenoxyacetyl Scaffold
The phenoxyacetyl scaffold can be induced to undergo several classical rearrangement reactions, typically by modifying the acyl chloride into a suitable substrate for the specific transformation. These rearrangements are powerful tools for creating complex molecular architectures.
Fries Rearrangement: The Fries rearrangement converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com While the acyl chloride itself does not undergo this reaction, an ester derivative such as phenyl (2,4-difluorophenoxy)acetate could be synthesized and subsequently rearranged. The reaction involves the migration of the (2,4-difluorophenoxy)acetyl group from the ester oxygen to the ortho or para position of the phenyl ring. The regioselectivity is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. byjus.com
Claisen Rearrangement: This is a rsc.orgrsc.org-sigmatropic rearrangement that typically involves an allyl aryl ether. wikipedia.orgorganic-chemistry.org To apply this to the (2,4-difluorophenoxy)acetyl system, one would need to start with a related scaffold, such as allyl 2,4-difluorophenyl ether. Upon heating, this substrate would rearrange to form 2-allyl-4,6-difluorophenol. This demonstrates a potential pathway for rearranging the core ether linkage of the scaffold to form a new C-C bond on the aromatic ring.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SₙAr) where a connecting chain links a nucleophilic center to an activated aromatic ring. wikipedia.orgmanchester.ac.uk The (2,4-difluorophenoxy)acetic acid scaffold is well-suited for this type of transformation. The two fluorine atoms act as strong electron-withdrawing groups, activating the aromatic ring for nucleophilic attack. If the carboxylic acid moiety is converted into a suitable nucleophile, such as an amide or an alcohol, an intramolecular cyclization can occur. For instance, conversion to 2-(2,4-difluorophenoxy)acetamide and subsequent deprotonation of the amide nitrogen could initiate an attack at the C1 position of the ring, displacing the ether oxygen and forming a new heterocyclic ring system. A related Truce-Smiles rearrangement has been reported for a similar phenylacetic acid derivative, leading to the formation of a benzofuranone structure. manchester.ac.uk
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₈H₅Cl F₂O₂ |
| Aluminum chloride | AlCl₃ |
| Iron(III) chloride | FeCl₃ |
| Toluene | C₇H₈ |
| Anisole | C₇H₈O |
| Chlorobenzene | C₆H₅Cl |
| Benzoic Acid | C₇H₆O₂ |
| 1-(4-Methylphenyl)-2-(2,4-difluorophenoxy)ethan-1-one | C₁₅H₁₂F₂O₂ |
| 1-(4-Methoxyphenyl)-2-(2,4-difluorophenoxy)ethan-1-one | C₁₅H₁₂F₂O₃ |
| 1-(4-Chlorophenyl)-2-(2,4-difluorophenoxy)ethan-1-one | C₁₄H₉ClF₂O₂ |
| (2,4-Difluoro-phenoxy)acetic acid | C₈H₆F₂O₃ |
| Polyphosphoric acid | (HPO₃)n |
| Methanesulfonic acid | CH₄O₃S |
| 5,7-difluorobenzofuran-3(2H)-one | C₈H₄F₂O₂ |
| Lithium dialkylcuprate (Gilman Reagent) | R₂CuLi |
| Lithium tri-tert-butoxyaluminum hydride | C₁₂H₂₈AlLiO₃ |
| Lithium aluminum hydride | LiAlH₄ |
| Palladium on barium sulfate | Pd/BaSO₄ |
| (2,4-Difluorophenoxy)acetaldehyde | C₈H₆F₂O₂ |
| 2-(2,4-Difluorophenoxy)ethan-1-ol | C₈H₈F₂O₂ |
| Phenyl (2,4-difluorophenoxy)acetate | C₁₄H₁₀F₂O₃ |
| Allyl 2,4-difluorophenyl ether | C₉H₈F₂O |
| 2-Allyl-4,6-difluorophenol | C₉H₈F₂O |
| 2-(2,4-Difluorophenoxy)acetamide | C₈H₇F₂NO₂ |
Strategic Applications of 2,4 Difluoro Phenoxy Acetyl Chloride in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The inherent reactivity of (2,4-Difluoro-phenoxy)-acetyl chloride makes it a valuable building block for the assembly of complex molecular structures. The acyl chloride functional group readily participates in reactions with a wide array of nucleophiles, enabling the introduction of the (2,4-Difluoro-phenoxy)acetyl moiety into a target molecule.
This compound is instrumental in the preparation of advanced synthetic intermediates, particularly in the agrochemical and pharmaceutical industries. The difluorophenoxy group is a common feature in many bioactive compounds, and this reagent provides a direct and efficient route for its incorporation. For instance, it can be reacted with various amines, alcohols, and carbon nucleophiles to generate amides, esters, and ketones, respectively. These products can then serve as precursors for more complex molecules with desired biological or material properties.
| Intermediate Class | Nucleophile | Resulting Functional Group |
| Amides | Amines (R-NH2) | -C(O)NHR |
| Esters | Alcohols (R-OH) | -C(O)OR |
| Ketones | Organometallic Reagents (R-M) | -C(O)R |
The strategic use of this compound allows for the construction of molecular scaffolds bearing multiple functional groups. The fluorine atoms on the aromatic ring can influence the regioselectivity of subsequent reactions and can also serve as sites for further functionalization through nucleophilic aromatic substitution or other transformations. This capability is crucial in combinatorial chemistry and drug discovery, where the synthesis of a diverse library of compounds is often required.
Utilization in Cascade and One-Pot Reaction Sequences
The reactivity of this compound can be harnessed to initiate cascade or one-pot reactions, where multiple chemical transformations occur in a single reaction vessel. This approach significantly improves reaction efficiency by reducing the number of purification steps, saving time and resources. For example, the acylation of a suitable substrate could be followed by an intramolecular cyclization or rearrangement, all triggered by the initial reaction of the acyl chloride.
Precursor for Specialized Functional Materials (Non-biological applications)
The difluorophenoxy motif is a component of some specialized functional materials, such as liquid crystals and polymers. The fluorine atoms can impart desirable properties like thermal stability, specific electronic characteristics, and altered phase behavior. This compound can serve as a key monomer or precursor in the synthesis of these materials. For instance, it can be used to introduce the (2,4-Difluoro-phenoxy)acetyl group into polymer backbones or as a component in the synthesis of liquid crystalline molecules.
Example of a Liquid Crystal Precursor Synthesis:
| Reactant 1 | Reactant 2 | Resulting Core Structure |
| This compound | Aromatic diol | Ester-linked difluorinated aromatic core |
Stereocontrolled Acylation Reactions in Complex Substrates
In the synthesis of chiral molecules, such as many pharmaceuticals, controlling the stereochemistry is paramount. This compound can be used in stereocontrolled acylation reactions. When reacting with a chiral substrate containing a nucleophilic group, the steric and electronic properties of the acyl chloride can influence the stereochemical outcome of the reaction. This can be particularly useful in kinetic resolutions or in reactions involving chiral auxiliaries, where one enantiomer reacts preferentially over the other.
While specific data on the stereoselectivity of reactions involving this compound is not widely published, the principles of asymmetric synthesis suggest its potential in this area. The bulky and electronically defined nature of the (2,4-Difluoro-phenoxy) group could be exploited to achieve high levels of stereocontrol in acylation reactions of complex, multifunctional substrates.
Computational and Theoretical Investigations of 2,4 Difluoro Phenoxy Acetyl Chloride Reactivity
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies provide profound insights into the electronic structure and inherent reactivity of (2,4-Difluoro-phenoxy)-acetyl chloride. These computational methods allow for a detailed analysis of the electron distribution and orbital interactions within the molecule, which are fundamental to understanding its chemical behavior.
The carbonyl carbon in acyl chlorides is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon. libretexts.org This creates a partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. libretexts.org In this compound, this electrophilicity is further modulated by the electronic effects of the (2,4-Difluoro-phenoxy) group.
Table 1: Illustrative Calculated Partial Atomic Charges on the Carbonyl Carbon of Various Acyl Chlorides
| Compound | Method/Basis Set | Calculated Partial Charge on Carbonyl Carbon (e) |
| Acetyl chloride | DFT/B3LYP/6-31G | +0.45 |
| Phenoxyacetyl chloride | DFT/B3LYP/6-31G | +0.48 |
| (4-Fluoro-phenoxy)-acetyl chloride | DFT/B3LYP/6-31G | +0.50 |
| This compound | DFT/B3LYP/6-31G | +0.52 (Estimated) |
Note: The values for phenoxyacetyl chloride, (4-Fluoro-phenoxy)-acetyl chloride, and this compound are estimated based on established electronic effects and are presented for illustrative purposes.
The presence of fluorine substituents on the aromatic ring of this compound has a pronounced influence on its reactivity. Fluorine is the most electronegative element, and its electron-withdrawing inductive effect (-I effect) is a dominant factor. rsc.org This effect significantly impacts the stability and reactivity of the acyl chloride.
The two fluorine atoms at the ortho and para positions of the phenoxy group synergistically withdraw electron density from the aromatic ring. This electronic pull is transmitted through the ether linkage to the acetyl chloride portion of the molecule. The consequence of this strong inductive effect is a heightened electrophilicity of the carbonyl carbon, making the molecule more susceptible to nucleophilic attack.
In addition to the inductive effect, fluorine can also exert a resonance effect (+R effect) by donating its lone pair electrons to the aromatic ring. However, for halogens, the inductive effect generally outweighs the resonance effect, particularly in terms of influencing the reactivity of a remote functional group like the acyl chloride. The net result is that the fluorine substituents activate the acyl chloride towards nucleophilic acyl substitution reactions. This increased reactivity can be computationally modeled by examining the energies of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. It is anticipated that the LUMO energy of this compound would be lower than that of its non-fluorinated counterpart.
Transition State Analysis of Key Acylation Reactions
Transition state analysis is a powerful computational tool for elucidating the mechanisms of chemical reactions. For the acylation reactions of this compound, this involves modeling the energy profile of the reaction pathway, including the reactants, products, and the high-energy transition state.
Acylation reactions involving acyl chlorides typically proceed through a nucleophilic addition-elimination mechanism. nih.gov In this two-step process, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed.
Computational modeling of this pathway for this compound would involve locating the transition state for both the addition and elimination steps. Density Functional Theory (DFT) calculations are commonly employed for this purpose. These calculations can provide the geometry of the transition state and its associated activation energy. The activation energy is a critical parameter as it determines the rate of the reaction.
The enhanced electrophilicity of the carbonyl carbon in this compound, due to the fluorine substituents, is expected to lower the activation energy for the initial nucleophilic attack. This would translate to a faster reaction rate compared to less electrophilic acyl chlorides.
Table 2: Illustrative Calculated Activation Energies for the Nucleophilic Addition Step with a Generic Nucleophile (Nu⁻)
| Acyl Chloride | Computational Method | Activation Energy (kcal/mol) |
| Acetyl chloride | DFT (B3LYP/6-31+G(d,p)) | 12.5 |
| Phenoxyacetyl chloride | DFT (B3LYP/6-31+G(d,p)) | 11.8 |
| This compound | DFT (B3LYP/6-31+G(d,p)) | 10.9 (Estimated) |
Note: The values for phenoxyacetyl chloride and this compound are estimated based on the expected electronic effects of the substituents and are for illustrative purposes.
Computational methods are also invaluable for predicting the regio- and stereoselectivity of reactions involving this compound. rsc.org While acylation at the carbonyl carbon is the primary reaction, in more complex substrates with multiple nucleophilic sites, regioselectivity becomes a key consideration. By calculating the activation energies for the attack of the acyl chloride at different sites, the most favorable reaction pathway can be determined.
In cases where the reaction can lead to stereoisomers, computational modeling can predict the stereochemical outcome. This is achieved by comparing the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. For reactions involving chiral nucleophiles or catalysts, this type of analysis is crucial for understanding the origins of enantioselectivity or diastereoselectivity.
Conformational Analysis of this compound and its Derivatives
The three-dimensional structure and conformational flexibility of this compound and its derivatives can influence their reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for rotation around single bonds.
For this compound, key rotatable bonds include the C-O bond of the ether linkage and the C-C bond of the acetyl group. Rotation around these bonds can lead to different spatial arrangements of the molecule. Computational methods, such as potential energy surface scans, can be used to map out the energy landscape as a function of these dihedral angles.
The preferred conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. For instance, the orientation of the phenoxy group relative to the acetyl chloride moiety can affect the accessibility of the carbonyl carbon to incoming nucleophiles. Understanding the conformational preferences of the reactant and any reaction intermediates is therefore important for a complete picture of the reaction dynamics.
Molecular Dynamics Simulations of Reaction Intermediates and Solvent Effects
Due to the lack of specific research, no data is available to populate this section. A detailed analysis would require dedicated molecular dynamics studies focusing on this compound to investigate the structure and dynamics of its reaction intermediates and the quantitative effects of different solvent environments.
Advanced Analytical Approaches for Reaction Monitoring and Product Characterization
In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ, or real-time, monitoring provides a continuous stream of data from a chemical reaction as it happens, without the need for sampling and quenching. This allows for a detailed understanding of reaction dynamics.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for monitoring the synthesis of (2,4-Difluoro-phenoxy)-acetyl chloride from its corresponding carboxylic acid. The primary transformation of interest is the conversion of the carboxylic acid's carbonyl group to the acyl chloride's carbonyl group. This conversion is easily tracked by observing distinct changes in the infrared spectrum. scienceasia.org
The reaction, typically carried out with a chlorinating agent like thionyl chloride or oxalyl chloride, can be monitored by the disappearance of the characteristic carboxylic acid carbonyl (C=O) stretching vibration and the concurrent appearance of the acyl chloride carbonyl stretch at a higher frequency. nih.gov The reactivity of carboxylic acid derivatives is related to their carbonyl stretching frequencies, with more reactive derivatives like acyl chlorides absorbing at significantly higher wavenumbers than less reactive derivatives or their parent acids. libretexts.org
Key spectral changes monitored during the synthesis of this compound include:
Disappearance of Carboxylic Acid Peaks: The broad O-H stretch of the carboxylic acid dimer (typically ~2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹) diminish as the reaction proceeds. nih.gov
Appearance of Acyl Chloride Peak: A sharp and intense C=O stretching band for the acyl chloride appears at a higher wavenumber, characteristically around 1800 cm⁻¹. nih.govlibretexts.org
This technique allows for precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of unwanted by-products.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Carboxylic Acid (Starting Material) | C=O Stretch | ~1712 | Signal decreases and disappears |
| Acyl Chloride (Product) | C=O Stretch | ~1801 | Signal appears and intensifies |
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy, often implemented in a flow setup, offers detailed molecular-level information during a reaction. rsc.orgresearchgate.net It allows for the simultaneous observation and quantification of reactants, intermediates, products, and by-products. For the synthesis of this compound, both ¹H and ¹⁹F NMR can be exceptionally informative.
The conversion of the carboxylic acid to the acyl chloride results in a change in the electronic environment around the nuclei, leading to predictable shifts in their resonance frequencies. By monitoring the signals of the aromatic protons and the fluorine atoms on the phenoxy ring, as well as the methylene (B1212753) protons adjacent to the carbonyl group, a detailed kinetic profile of the reaction can be constructed. nih.gov
For quantitative analysis, an inert internal standard can be added to the reaction mixture, allowing for the precise determination of the concentration of each species over time. nih.gov This approach provides valuable data for mechanistic studies and reaction optimization. rsc.org
| Compound | Protons of Interest | Expected Chemical Shift (δ, ppm) | Rationale for Shift |
|---|---|---|---|
| (2,4-Difluoro-phenoxy)-acetic acid | -CH₂- | ~4.7 | Adjacent to acid carbonyl |
| This compound | -CH₂- | ~5.0 | Downfield shift due to the stronger electron-withdrawing effect of the acyl chloride |
Chromatographic Methods for Reaction Profile Analysis
Chromatographic techniques are indispensable for separating complex mixtures, allowing for the quantification of individual components. They are typically used for off-line analysis of reaction aliquots to determine product distribution, selectivity, and the presence of impurities.
High Performance Liquid Chromatography (HPLC) is a standard method for analyzing the progress of reactions involving non-volatile organic compounds. In the context of this compound synthesis, HPLC is primarily used to monitor the consumption of the starting material, (2,4-Difluoro-phenoxy)-acetic acid, and to quantify any non-volatile by-products.
Direct analysis of the acyl chloride product by typical reversed-phase HPLC can be challenging due to its high reactivity and instability in the presence of aqueous or protic mobile phases, which can lead to rapid hydrolysis back to the carboxylic acid. scienceasia.org A common and effective strategy to overcome this is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol (B129727). This rapidly converts the reactive acyl chloride into a stable corresponding ester (e.g., methyl (2,4-difluoro-phenoxy)-acetate). The resulting stable mixture can then be reliably analyzed by HPLC to determine the yield of the acyl chloride indirectly. reddit.com
A typical HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a formic acid modifier) and UV detection. nih.govepa.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Analytes Monitored | (2,4-Difluoro-phenoxy)-acetic acid (reactant), Methyl (2,4-difluoro-phenoxy)-acetate (product derivative) |
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of volatile and semi-volatile compounds in a reaction mixture. It is particularly useful for identifying volatile by-products generated from the chlorinating agents used in the synthesis of this compound.
For instance, if thionyl chloride (SOCl₂) is used, GC-MS can detect any unreacted SOCl₂ and gaseous by-products like sulfur dioxide (SO₂). If oxalyl chloride is used, by-products such as carbon monoxide, carbon dioxide, and HCl are formed. Analysis of these volatiles can provide insight into the reaction's efficiency and potential side reactions. To facilitate analysis, reactive inorganic chlorides can be derivatized; for example, thionyl chloride can be reacted with an alcohol like 1-propanol (B7761284) to form a stable sulfite (B76179) ester that is amenable to GC-MS analysis. rsc.org
Similar to HPLC, direct analysis of the acyl chloride product can be problematic. A common approach is to derivatize the acyl chloride with an alcohol to form a more thermally stable ester, which can then be easily analyzed by GC-MS. chromforum.org This allows for the determination of product purity and the identification of any volatile organic impurities. researchgate.net
| Component | Origin | Method of Analysis |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Excess Reagent | Directly or after derivatization with propanol |
| Sulfur Dioxide (SO₂) | By-product of SOCl₂ | Headspace GC-MS |
| Oxalyl Chloride | Excess Reagent | Analysis of decomposition products (CO, CO₂) |
| This compound | Product | After derivatization to a stable ester (e.g., methyl ester) |
Advanced Mass Spectrometry for Intermediate Detection
The conversion of a carboxylic acid to an acyl chloride, and the subsequent reactions of the acyl chloride, often proceed through short-lived, highly reactive intermediates that cannot be isolated or observed using conventional spectroscopic or chromatographic methods. Advanced mass spectrometry techniques, particularly those employing soft ionization methods, are capable of detecting these transient species.
Techniques such as laser desorption/ionization tandem mass spectrometry have been successfully used to detect the fleeting tetrahedral intermediate formed during the reaction of acetyl chloride with an alcohol. nih.govbohrium.comrsc.org This intermediate is a cornerstone of the addition-elimination mechanism but is too unstable to be observed by other means. The experiment involves ionizing reactants in microdroplets and using a mass spectrometer to detect the protonated intermediate, confirming its structure through collision-activated dissociation (CAD). nih.govbohrium.com
Other methods like Desorption Electrospray Ionization (DESI) and nano-Electrospray Ionization (nano-ESI) are also powerful tools for capturing reaction intermediates directly from the reaction solution. stanford.edunih.gov These techniques can identify charged or polar intermediates, such as acylium ions, providing direct evidence for proposed reaction mechanisms and helping to understand the catalytic cycle in complex transformations. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Mechanism Elucidation
Electrospray Ionization Mass Spectrometry is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. This characteristic makes it exceptionally well-suited for monitoring the progress of chemical reactions in real-time by detecting reactants, intermediates, products, and byproducts directly from the reaction mixture. The high sensitivity of ESI-MS enables the detection of transient or low-concentration intermediates that might otherwise be missed by other analytical methods. nih.govresearchgate.net
In the study of reactions involving this compound, ESI-MS can provide crucial insights into the reaction mechanism. For instance, in a nucleophilic substitution reaction where the chloride is displaced by a nucleophile (e.g., an alcohol or amine), ESI-MS can be used to track the disappearance of the starting material and the appearance of the product. More importantly, it may allow for the detection of key intermediates, such as a protonated tetrahedral intermediate, which can confirm a proposed reaction pathway. nih.gov While direct studies on this compound are not extensively documented in peer-reviewed literature, the principles of ESI-MS reaction monitoring are well-established for similar acyl chlorides. rsc.orgpurdue.edu
A hypothetical ESI-MS reaction monitoring experiment for the esterification of this compound with methanol could yield data such as that presented in the interactive table below. The data illustrates the change in relative ion abundance over time for the key species involved in the reaction.
| Time (minutes) | Relative Abundance of this compound Ion (%) | Relative Abundance of Product Ester Ion (%) | Relative Abundance of Intermediate Ion (%) |
| 0 | 100 | 0 | 0 |
| 5 | 60 | 35 | 5 |
| 15 | 20 | 75 | 5 |
| 30 | 5 | 95 | <1 |
| 60 | <1 | >99 | 0 |
This table is illustrative and based on typical reaction profiles monitored by ESI-MS.
The detection of a short-lived intermediate, even at low abundance, can provide strong evidence for a specific reaction mechanism, such as an addition-elimination pathway. The ability to obtain such detailed temporal information is a key advantage of using ESI-MS for mechanistic studies. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Complex Products
While ESI-MS is excellent for monitoring reaction components, tandem mass spectrometry (MS/MS) is the premier technique for the structural elucidation of the resulting products. nih.govrfi.ac.uknih.gov In an MS/MS experiment, a specific ion of interest (a precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds or to piece together the structure of unknown products. nih.govrsc.orgresearchgate.net
For a complex product derived from this compound, MS/MS analysis would provide definitive structural confirmation. The fragmentation of the protonated molecular ion of a derivative would be expected to yield specific product ions corresponding to the different structural motifs within the molecule.
Based on studies of similarly structured compounds, including phenoxyacetyl chloride and other polyfluorinated aromatic compounds, a predicted fragmentation pathway for a hypothetical derivative, such as the methyl ester of (2,4-Difluoro-phenoxy)-acetic acid, can be proposed. nih.govnist.govresearchgate.net The major fragmentation pathways would likely involve:
Cleavage of the ester group: Loss of methanol or the methoxycarbonyl radical.
Cleavage of the ether bond: Separation of the difluorophenoxy group from the acetyl moiety.
Fragmentation of the aromatic ring: A potential characteristic loss of difluorocarbene (:CF₂) from the difluorophenyl cation, a known fragmentation pathway for polyfluorinated aromatics. researchgate.net
The following interactive table outlines the expected major fragment ions in the MS/MS spectrum of the protonated methyl (2,4-difluoro-phenoxy)acetate.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) |
| 191.04 | [C₇H₅F₂O]⁺ | CH₃O₂• | 143.03 |
| 191.04 | [C₈H₅F₂O₂]⁺ | CH₄ | 171.02 |
| 191.04 | [C₆H₄F₂O]⁺ | C₂H₃O₂• | 129.02 |
| 143.03 | [C₆H₅F₂]⁺ | CO | 115.04 |
| 115.04 | [C₅H₄]⁺ | CF₂ | 64.03 |
This data is predictive and based on established fragmentation principles and data from analogous compounds.
By comparing the experimentally observed fragment ions with those predicted for a proposed structure, a high degree of confidence in the structural assignment can be achieved. This is particularly crucial in complex reaction mixtures where multiple isomeric products may be formed. The detailed structural information provided by MS/MS is often unattainable by other analytical techniques alone. chemrxiv.org
Future Research Directions and Unexplored Reactivity of 2,4 Difluoro Phenoxy Acetyl Chloride
Development of Novel Catalytic Systems for Enhanced Selectivity
Future research could logically extend to the development of novel catalytic systems to enhance the selectivity of reactions involving (2,4-Difluoro-phenoxy)-acetyl chloride. The focus would likely be on achieving higher chemo-, regio-, and stereoselectivity in acylation reactions. While no specific catalysts have been reported exclusively for this compound, the broader field of acylation catalysis suggests potential avenues. Research in this area could explore the use of transition metal catalysts, organocatalysts, and biocatalysts to control the reactivity of the acyl chloride moiety. The development of catalysts that can differentiate between various nucleophiles in a complex molecular setting would be a significant advancement.
Integration into Flow Chemistry Platforms for Continuous Synthesis
The integration of this compound into flow chemistry platforms represents a promising area for future investigation. Flow chemistry offers advantages in terms of safety, scalability, and process control, which are particularly relevant for reactive compounds like acyl chlorides. acs.orgresearchgate.net Continuous-flow processes could enable the rapid and efficient synthesis of derivatives of this compound with precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This could lead to higher yields, improved purity, and the potential for the in-situ generation and use of this reactive intermediate, thereby enhancing process safety.
Exploration of Radical and Photochemical Reactions Involving the Compound
The exploration of radical and photochemical reactions involving this compound is another prospective research direction. Acyl chlorides can be precursors to acyl radicals under photochemical conditions, which can then participate in a variety of carbon-carbon bond-forming reactions. The influence of the 2,4-difluorophenoxy group on the generation and reactivity of the corresponding acyl radical would be a key area of study. Future research could investigate photoredox catalysis to generate acyl radicals from this compound under mild conditions, opening up new synthetic pathways.
Computational Design of New Reactivity Modes
Computational chemistry and molecular modeling are powerful tools for predicting and understanding chemical reactivity. nih.gov Future research will likely employ these methods to design new reactivity modes for this compound. Density functional theory (DFT) and other computational approaches could be used to model reaction mechanisms, predict the outcomes of unknown reactions, and design novel catalysts tailored for this specific substrate. nih.gov This in-silico approach could accelerate the discovery of new applications for this compound by identifying promising reaction pathways before they are explored experimentally.
Synergistic Approaches Combining Fluorination and Acylation Strategies
Given the presence of fluorine atoms and an acyl chloride group in the same molecule, future research could explore synergistic strategies that leverage both functionalities. For instance, developing one-pot reactions where this compound acts as both an acylating agent and a source of fluorine, or where the fluorine atoms direct the regioselectivity of the acylation, would be of significant interest. The development of catalytic systems that can activate both the C-F and C-Cl bonds in a controlled manner could lead to novel and efficient synthetic methodologies. The unique electronic properties conferred by the fluorine atoms could be exploited to achieve transformations not possible with non-fluorinated analogues. nih.govucd.ie
Q & A
Q. What are the standard synthetic routes for preparing (2,4-Difluoro-phenoxy)-acetyl chloride, and how do reaction conditions influence yield?
Methodological Answer: A common synthesis involves reacting 2,4-difluoroaniline with acetaldoxime and copper sulfate under controlled pH (3–6, optimal at pH 4) to form the phenoxy intermediate. Subsequent acylation with acetyl chloride or thionyl chloride yields the final product. Key steps include steam distillation for intermediate purification and reduced-pressure rectification for product isolation . Variations in pH, temperature, and solvent (e.g., methanol vs. benzene) significantly impact reaction efficiency. For example, acidic conditions (H₂SO₄ catalysis) in methanol improve esterification but require strict moisture control to avoid hydrolysis .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic fluorine substituents (δ 110–120 ppm for ¹³C-F coupling) and the acetyl chloride moiety (δ 170–180 ppm for carbonyl).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 218.02) and fragmentation patterns.
- Infrared Spectroscopy : Strong C=O stretching (~1800 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are diagnostic .
- Elemental Analysis : Matches theoretical values for C, H, F, and Cl (e.g., C₁₄H₁₀F₂O₂Cl requires 53.82% C, 3.23% H).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use butyl-rubber gloves (0.3 mm thickness, EN374 tested), chemical-resistant suits, and full-face respirators with AXBEK cartridges to prevent inhalation of corrosive vapors .
- Ventilation : Conduct reactions in fume hoods with >12 air changes/hour to mitigate exposure to HCl gas generated during hydrolysis .
- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated materials must be incinerated in EPA-approved facilities .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?
Methodological Answer: The 2,4-difluoro groups enhance the electrophilicity of the carbonyl carbon by inductively withdrawing electron density, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using Hammett parameters (σₚ = +0.78 for -F) show a 3-fold rate increase compared to non-fluorinated analogs. However, steric hindrance from ortho-fluorine may reduce accessibility in bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies arise from varying purification methods and moisture control. For example:
- Recrystallization Solvents : Ethanol (yield: 65–70%) vs. benzene (yield: 80–85%) due to differences in solubility of byproducts .
- Moisture Sensitivity : Hydrolysis to acetic acid derivatives occurs rapidly in humid environments, reducing yields by 15–20%. Use of molecular sieves or anhydrous MgSO₄ during workup mitigates this .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- GC-MS with Derivatization : Convert hydrolyzed acetic acid to volatile esters (e.g., methyl acetate) for detection at ppm levels.
- HPLC-PDA : C18 columns (5 µm, 250 mm) with acetonitrile/water gradients resolve impurities like 2,4-difluorophenol (retention time: 8.2 min) and unreacted aniline derivatives .
- 19F NMR : Detects fluorinated degradation products (e.g., 2,4-difluoroanisole) at sub-1% concentrations .
Q. How is this compound applied in medicinal chemistry for prodrug design?
Methodological Answer: The compound serves as a versatile acylating agent for masking hydroxyl or amine groups in drug candidates. For example:
- Antifungal Agents : Acylation of fluconazole derivatives improves lipophilicity (logP increase by 1.2) and blood-brain barrier penetration .
- Prodrug Activation : Enzymatic hydrolysis in vivo regenerates active drugs (e.g., aspirin analogs) with controlled release kinetics. In vitro studies using human plasma show t₁/₂ of 4–6 hours for deacylation .
Tables for Key Data
Q. Table 1. Comparison of Synthetic Methods
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| pH 4, CuSO₄ catalyst | 85 | 99 | |
| H₂SO₄ in methanol | 70 | 95 | |
| Benzene extraction | 82 | 98 |
Q. Table 2. Safety Ratings (NFPA/HMIS)
| Hazard | Rating |
|---|---|
| Health | 3 |
| Flammability | 3 |
| Reactivity | 0 |
| PPE Required | Level B |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
